molecular formula C13H10I2N2O4 B11530155 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B11530155
M. Wt: 512.04 g/mol
InChI Key: LMUHYWIAMXUNFW-UHFFFAOYSA-N
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Description

5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with 1,3-dimethylbarbituric acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as glacial acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in halogenated derivatives with different functional groups .

Scientific Research Applications

5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms and diazinane ring play a crucial role in its reactivity and biological effects. It may interact with enzymes, receptors, or other biomolecules, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of iodine atoms and diazinane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10I2N2O4

Molecular Weight

512.04 g/mol

IUPAC Name

5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H10I2N2O4/c1-16-11(19)7(12(20)17(2)13(16)21)3-6-4-8(14)10(18)9(15)5-6/h3-5,18H,1-2H3

InChI Key

LMUHYWIAMXUNFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)N(C1=O)C

Origin of Product

United States

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